REACTION_CXSMILES
|
[CH3:1][O:2]S([O-])(=O)=O.C[S+](C)C.[OH-].[Na+].[CH3:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[CH3:22])[CH:17]=O.C(Cl)Cl>O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.[Cl-].[Na+].O.C(OCC)C>[CH3:13][C:14]1[CH:15]=[C:16]([CH:17]2[CH2:1][O:2]2)[CH:19]=[CH:20][C:21]=1[CH3:22] |f:0.1,2.3,7.8,9.10.11|
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Name
|
|
Quantity
|
3.95 g
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)[O-].C[S+](C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=O)C=CC1C
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.025 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
brine
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the solids
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether (3×70 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1C)C1OC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77597% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |